Eupaglehnin C
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Overview
Description
Preparation Methods
Eupaglehnin C can be isolated from the ethyl acetate-soluble fraction of the methanol extract of Eupatorium glehni . The isolation process involves silica gel column chromatography followed by Sephadex LH-20 and high-performance liquid chromatography (HPLC) . The compound is typically obtained as an oil and can be dissolved in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Chemical Reactions Analysis
Eupaglehnin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains unsaturated esters at the 8-position, which makes it reactive towards different reagents . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eupaglehnin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and natural product for various studies . In biology and medicine, this compound has shown cytotoxic activity against HeLa-S3 cancer cell lines, making it a potential candidate for cancer research . Additionally, it has been cited in numerous studies published in top scientific journals, highlighting its significance in scientific research .
Mechanism of Action
The mechanism of action of Eupaglehnin C involves its interaction with molecular targets and pathways in cancer cells. The compound exerts its cytotoxic effects by inducing apoptosis in HeLa-S3 cancer cell lines . The specific molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with key cellular processes, leading to cell death .
Comparison with Similar Compounds
Eupaglehnin C is part of a group of germacrane-type sesquiterpenoids isolated from Eupatorium glehni. Similar compounds include Eupaglehnin A, Eupaglehnin B, Eupaglehnin D, Eupaglehnin E, and Eupaglehnin F . These compounds share similar structures but differ in the specific functional groups and substituents attached to the germacrane skeleton . This compound is unique due to its specific ester and hydroxyl group arrangements, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3/b12-9+,13-8+,15-5-/t16-,17-,18+/m1/s1 |
InChI Key |
LQAWDKQOLJURMN-DUROQTLYSA-N |
Isomeric SMILES |
C/C=C(/CO)\C(=O)O[C@@H]1C/C(=C/CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C |
Canonical SMILES |
CC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C |
Origin of Product |
United States |
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